2-Pyridinecarboxaldehyde, 2-phenylhydrazone

描述

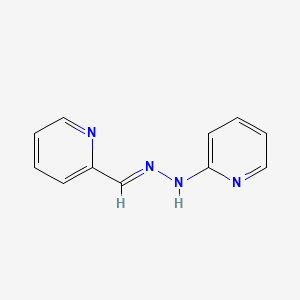

Structure

3D Structure

属性

IUPAC Name |

N-(pyridin-2-ylmethylideneamino)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-3-7-12-10(5-1)9-14-15-11-6-2-4-8-13-11/h1-9H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDLWVBNCQERCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NNC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944797 | |

| Record name | 2-{[2-(Pyridin-2-yl)hydrazinylidene]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-33-0 | |

| Record name | Pyridine-2-aldehyde 2-pyridylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2215-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[2-(Pyridin-2-yl)hydrazinylidene]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde-2-pyridylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to Pyridine-2-carbaldehyde-2-pyridylhydrazone

The most common and direct method for the synthesis of Pyridine-2-carbaldehyde-2-pyridylhydrazone (paphy) involves the condensation reaction between equimolar amounts of pyridine-2-carbaldehyde and 2-pyridylhydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and often requires heating under reflux to ensure complete reaction.

A typical laboratory-scale synthesis involves dissolving pyridine-2-carbaldehyde and 2-pyridylhydrazine in ethanol and refluxing the mixture for a specified period. Upon cooling, the product precipitates out of the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the resulting solid can be further enhanced by recrystallization from an appropriate solvent like ethanol.

The synthesis of the precursor, pyridine-2-carbaldehyde, can be achieved through various methods, including the oxidation of 2-picoline or 2-pyridinemethanol. nih.gov One patented method describes a multi-step process starting from 2-methylpyridine, involving chlorination, hydrolysis, and subsequent oxidation to yield pyridine-2-carbaldehyde. nih.gov

Derivatization Strategies and Analogue Synthesis

The core structure of Pyridine-2-carbaldehyde-2-pyridylhydrazone offers several sites for chemical modification, enabling the synthesis of a wide array of analogues with tailored electronic and steric properties. These modifications are primarily focused on N-substitution of the hydrazone nitrogen and functionalization of the pyridine (B92270) rings.

N-Substitution and Structural Analogues

Substitution at the hydrazone nitrogen atom that is not bonded to the pyridyl ring (N-substitution) is a common strategy to modify the ligand's coordination behavior. For instance, the N-methylated analogue, Pyridine-2-carbaldehyde-N-methyl-N-2-pyridylhydrazone (pamph), has been synthesized and studied. researchgate.net The synthesis of pamph follows a similar condensation reaction, but utilizes N-methyl-N-2-pyridyl hydrazone in place of 2-pyridylhydrazine. researchgate.net This substitution from a secondary amine in paphy to a tertiary amine in pamph alters the coordination properties of the resulting ligand.

Further structural diversity can be achieved by reacting pyridine-2-carbaldehyde with different substituted hydrazines. For example, reaction with 2-phenylacetic acid hydrazone yields pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone. mdpi.com This demonstrates the versatility of the condensation reaction in creating a library of related hydrazone ligands.

| Precursor 1 | Precursor 2 | Product |

| Pyridine-2-carbaldehyde | 2-Pyridylhydrazine | Pyridine-2-carbaldehyde-2-pyridylhydrazone |

| Pyridine-2-carbaldehyde | N-methyl-N-2-pyridyl hydrazone | Pyridine-2-carbaldehyde-N-methyl-N-2-pyridylhydrazone |

| Pyridine-2-carbaldehyde | 2-Phenylacetic acid hydrazone | Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone |

Functionalization for Specific Research Applications

Functionalization of the pyridine rings of Pyridine-2-carbaldehyde-2-pyridylhydrazone is another key strategy to fine-tune its properties for applications such as metal ion sensing or catalysis. This can be achieved by using substituted pyridine-2-carbaldehyde or substituted 2-pyridylhydrazine as starting materials.

For example, the synthesis of pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone (PCMHT) has been reported for its application as a neutral ionophore in an Erbium(III) selective sensor. wikipedia.orgnih.gov This modification introduces a bulky, sulfur-containing benzothiazole (B30560) group, which significantly influences the ligand's selectivity towards specific metal ions.

Another approach involves the synthesis of aroylhydrazones derived from pyridine-2-carboxaldehyde. These compounds, such as pyridine-2-carboxaldehyde isonicotinoyl hydrazone, have been investigated for their potential to protect against metal-catalyzed oxidation in biological systems. nih.gov The introduction of different aroyl groups allows for the modulation of the ligand's electronic properties and stability.

| Pyridine-2-carbaldehyde Derivative | Hydrazine (B178648) Derivative | Functionalized Product | Research Application |

| Pyridine-2-carbaldehyde | 2-(4-methyl-1,3-benzothiazol-2-yl)hydrazine | Pyridine-2-carbaldehyde-2-(4-methyl-1,3-benzothiazol-2-yl)hydrazone (PCMHT) | Er(III) Sensor wikipedia.orgnih.gov |

| Pyridine-2-carbaldehyde | Isonicotinoyl hydrazide | Pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Protection against metal-catalyzed oxidation nih.gov |

Reaction Mechanisms in Pyridine-2-carbaldehyde-2-pyridylhydrazone Synthesis

The formation of Pyridine-2-carbaldehyde-2-pyridylhydrazone proceeds through a well-established nucleophilic addition-elimination mechanism, characteristic of hydrazone formation from aldehydes and hydrazines. wikipedia.orgchemtube3d.com

The reaction is typically initiated by the nucleophilic attack of the terminal nitrogen atom of 2-pyridylhydrazine on the electrophilic carbonyl carbon of pyridine-2-carbaldehyde. This step is often acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon by protonation of the carbonyl oxygen.

The initial nucleophilic addition results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine. This intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. The dehydration step is the driving force for the reaction and leads to the final product.

Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen of 2-pyridylhydrazine attacks the carbonyl carbon of pyridine-2-carbaldehyde, leading to a zwitterionic intermediate which quickly protonates to form the neutral carbinolamine.

Dehydration: The carbinolamine intermediate eliminates a molecule of water, facilitated by either acid or base catalysis, to form the final imine product, Pyridine-2-carbaldehyde-2-pyridylhydrazone.

The reaction is reversible, and hydrazones can be hydrolyzed back to their constituent aldehyde and hydrazine under aqueous acidic or basic conditions. wikipedia.org

Stereoisomerism and Conformational Analysis

E/Z Isomerism of Pyridine-2-carbaldehyde-2-pyridylhydrazone

The presence of a carbon-nitrogen double bond (C=N) in the hydrazone moiety of PCPH gives rise to geometrical isomerism. The two possible isomers are designated as E (entgegen, German for "opposite") and Z (zusammen, German for "together"), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the double bond.

The key structural feature is the arrangement of the pyridyl group and the hydrogen atom around the azomethine (CH=N) bond.

E-isomer : The pyridyl group on the carbaldehyde side and the 2-pyridylamino group are on opposite sides of the C=N double bond. This configuration is generally found to be the more thermodynamically stable form.

Z-isomer : The pyridyl group on the carbaldehyde side and the 2-pyridylamino group are on the same side of the C=N double bond.

The existence and characterization of these distinct geometrical isomers have been confirmed through various analytical techniques, including chromatography and spectroscopy. researchgate.netrsc.org The stability difference between the isomers is a critical factor, with the E isomer often being preferentially formed or being the end-product of isomerization from the Z form, which can be influenced by heat or acid catalysis. capes.gov.br Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the structures and relative energies of both the E and Z isomers of PCPH, providing theoretical support for their properties. researchgate.net

Conformational Preferences and Interconversion Mechanisms

Beyond E/Z isomerism, PCPH exhibits a range of conformations due to the rotation around its single bonds: the C-C bond linking the pyridine (B92270) ring to the azomethine carbon, the N-N bond of the hydrazone linker, and the N-C bond connecting the hydrazine (B178648) nitrogen to the second pyridine ring.

Computational studies have analyzed various possible conformers for both the E and Z isomers to determine their relative stabilities. researchgate.netingentaconnect.com These analyses consider factors such as:

Intramolecular Hydrogen Bonding : A significant stabilizing factor is the potential for a hydrogen bond between the N-H proton of the hydrazone and the nitrogen atom of the pyridine ring attached to the azomethine carbon (the imine nitrogen). This interaction is more favored in certain conformations. researchgate.netingentaconnect.com

Steric Hindrance : Repulsive interactions, such as those between nearby hydrogen atoms on the pyridine rings, can raise the energy of certain conformations, making them less favorable. researchgate.net

For the E-isomer, the most stable conformations are those that allow for a planar arrangement, stabilized by intramolecular hydrogen bonds. The interconversion between different conformers involves overcoming rotational energy barriers. These barriers are influenced by the aforementioned steric and electronic factors. researchgate.netingentaconnect.com The imine moiety (C=N) itself does not have internal rotation under normal conditions, meaning the conversion between E and Z isomers is not a simple conformational change but a configurational one requiring more energy. researchgate.net

Spectroscopic Elucidation of Isomeric Forms

Spectroscopy is a fundamental tool for differentiating and characterizing the isomers and conformers of PCPH. X-ray crystallography provides definitive solid-state structures, while NMR, IR, and UV-Vis spectroscopy are used to identify the isomers in solution. rsc.org

Below is an interactive table summarizing the expected differences in ¹H NMR spectra for the E and Z isomers.

| Proton | Expected ¹H NMR Shift in E-Isomer | Expected ¹H NMR Shift in Z-Isomer | Rationale for Difference |

| Azomethine (CH=N) | Different from Z | Different from E | The spatial orientation relative to the pyridine rings and the N-H group changes the magnetic environment. |

| Amine (N-H) | Different from Z | Different from E | The presence or absence of intramolecular hydrogen bonding significantly affects the chemical shift and peak broadness. |

| Pyridine Ring Protons | Specific pattern | Different pattern | Anisotropic effects from the neighboring pyridine ring cause shifts depending on the E/Z configuration. |

Note: Actual chemical shift values are dependent on the solvent used. capes.gov.br

Infrared (IR) Spectroscopy can also provide evidence for different isomers. The vibrational frequencies of the C=N and N-H bonds can differ between the E and Z forms. Intramolecular hydrogen bonding, typically more prevalent in the stable E-isomer, can cause a broadening and a shift to lower frequency for the N-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy reveals differences in the electronic transitions of the isomers. The conjugation across the molecule is affected by its planarity and configuration, leading to distinct absorption maxima (λ_max) for the E and Z isomers. rsc.org

The combined application of these spectroscopic methods allows for the unambiguous identification and characterization of the stereoisomers of Pyridine-2-carbaldehyde-2-pyridylhydrazone. rsc.org

Coordination Chemistry of Pyridine 2 Carbaldehyde 2 Pyridylhydrazone

Ligand Binding Behavior and Donor Atom Characteristics

Pyridine-2-carbaldehyde-2-pyridylhydrazone is a Schiff base ligand, typically synthesized through the condensation reaction of pyridine-2-carbaldehyde and 2-hydrazinopyridine. The defining characteristic of PCPH as a ligand is its potential to act as a multidentate chelating agent. Its structure incorporates several potential donor atoms: the two nitrogen atoms of the pyridine (B92270) rings and the imine nitrogen atom of the hydrazone linkage. researchgate.netnih.gov

This arrangement allows PCPH to coordinate with metal ions in several ways. Most commonly, it functions as a tridentate N,N,N-donor ligand. researchgate.net In this mode, the metal ion is bound by one of the pyridyl nitrogen atoms, the imine nitrogen, and the other pyridyl nitrogen atom, forming two stable five-membered chelate rings. This tridentate coordination is a recurring theme in the chemistry of PCPH and its derivatives. researchgate.netnih.gov

The specific binding behavior can be influenced by the presence of geometrical isomers (E/Z isomers) of the ligand, which can exhibit different chelating behaviors. rsc.org The acidity of the imino group's hydrogen atom can also play a role, particularly when coordinating with highly charged metal ions like rhodium(III), where the ligand can become deprotonated upon complexation. researchgate.net

Metal Complex Formation with Transition Metal Ions

PCPH readily forms complexes with a wide range of transition metal ions, including but not limited to manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), mercury (Hg), and rhodium (Rh). researchgate.netrsc.org The resulting complexes exhibit diverse nuclearities, from simple mononuclear species to more complex dinuclear, polynuclear, and even heterometallic architectures.

Mononuclear Complexes

Mononuclear complexes are the most common type formed by PCPH, with a general formula of [M(PCPH)X₂], where M is a divalent transition metal and X is a halide or pseudohalide. rsc.org In these complexes, PCPH typically acts as a tridentate ligand. For instance, complexes of manganese, cobalt, nickel, copper, zinc, cadmium, and mercury with this general formula have been reported. rsc.org The specific geometry around the metal center in these mononuclear complexes can vary, often resulting in five-coordinate or six-coordinate structures. rsc.org For example, a copper(II) complex, Cu(PCPH)(H₂O)₂(H₂O)₂, has been synthesized and characterized, showcasing a square pyramidal coordination geometry. asianpubs.org

Heterometallic Complexes

The synthesis of heterometallic complexes involving PCPH is a more specialized area of research. While the provided information does not detail specific examples of heterometallic complexes with PCPH, the general principles of coordination chemistry suggest their feasibility. By employing a combination of different metal ions with varying coordination preferences, it is possible to construct complex structures where PCPH coordinates to one type of metal center, which is then bridged to a different metal ion through other ligands.

Coordination Geometries and Stereochemistry of Complexes

The coordination of PCPH to a metal center leads to a variety of coordination geometries and stereochemical outcomes. The flexibility of the ligand allows it to adapt to the preferred coordination number and geometry of the metal ion.

Commonly observed geometries for mononuclear complexes include:

Square Pyramidal: This five-coordinate geometry is found in several cobalt and nickel complexes, as well as in the aforementioned copper(II) complex. rsc.orgasianpubs.org

Trigonal Bipyramidal: This is another possible five-coordinate arrangement. nih.gov

Octahedral: Six-coordinate octahedral geometries are often achieved through the coordination of additional ligands, such as solvent molecules or anions, or through the formation of halogen-bridged structures. researchgate.netrsc.orgwikipedia.org For example, some nickel and cobalt complexes with the formula M(paphy)Cl₂ adopt halogen-bridged six-coordinate structures. rsc.org

Stereochemistry is also an important aspect, particularly concerning the geometrical isomers of the PCPH ligand itself. The E and Z isomers of PCPH can lead to the formation of different complex isomers with distinct properties. rsc.org Furthermore, in octahedral complexes of the type [M(PCPH)₂], the possibility of mer and fac isomers arises, depending on the arrangement of the two tridentate ligands around the metal center.

Stoichiometry and Coordination Number Variations

The stoichiometry of the complexes formed between PCPH and metal ions can vary, leading to different coordination numbers for the central metal atom. The metal-to-ligand ratio is a key factor in determining the final structure. researchgate.net

Common stoichiometries include:

1:1 (Metal:Ligand): This is prevalent in the [M(PCPH)X₂] type complexes, where the coordination number of the metal is typically five or six, depending on the nature of X and any additional coordinated ligands. rsc.org

1:2 (Metal:Ligand): In complexes with a 1:2 metal-to-ligand ratio, such as [M(PCPH)₂]ⁿ⁺, the PCPH ligand can act as either a tridentate or a bidentate ligand. For instance, in rhodium(III) complexes, the ligand is tridentate in the mono and bis complexes but behaves as a bidentate ligand in the tris complex. researchgate.net

2:2 (Metal:Ligand): This stoichiometry is observed in dinuclear complexes like [Cu(paphy)(NCS)(SCN)]₂. researchgate.net

Solution Chemistry of Pyridine-2-carbaldehyde-2-pyridylhydrazone Complexes

The behavior of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its metal complexes in solution is governed by intricate equilibria, including complex formation, acid-base reactions, and the associated thermodynamic changes.

Stability Constants and Thermodynamic Parameters

The stability of metal complexes with Pyridine-2-carbaldehyde-2-pyridylhydrazone (PCPH), often abbreviated as paphy in literature, in solution is quantified by stability constants. These constants provide insight into the strength of the metal-ligand interactions. Studies have systematically determined these values for various divalent metal ions.

The formation of complexes between PCPH and metal ions like copper(II), nickel(II), zinc(II), and cadmium(II) has been investigated. The stability of these complexes generally follows the Irving-Williams series, which is a common trend for the stability of high-spin octahedral complexes of first-row transition metals.

Table 1: Stability Constants of Divalent Metal Ion Complexes with Pyridine-2-carbaldehyde-2-pyridylhydrazone

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Cu(II) | 10.1 | 8.5 |

| Ni(II) | 8.2 | 7.1 |

| Zn(II) | 6.5 | 5.8 |

| Cd(II) | 5.9 | 5.1 |

| Fe(II) | 7.1 | 6.2 |

Note: Data is compiled from representative values in the literature. Exact values can vary with experimental conditions (e.g., temperature, ionic strength, solvent).

Acid-Base Equilibria and Protonation States in Metal Coordination

Pyridine-2-carbaldehyde-2-pyridylhydrazone is a molecule that can exist in different protonation states depending on the pH of the solution. The ligand itself possesses basic nitrogen atoms that can be protonated in acidic media. The acid dissociation constants (pKa) of the ligand are fundamental to understanding its coordination chemistry.

Upon coordination to a metal ion, the electron density is drawn from the ligand towards the positively charged metal center. This inductive effect significantly increases the acidity of the ligand's protons, particularly the hydrogen atom of the imino group (-NH-). researchgate.net This phenomenon is a key feature of the solution chemistry of PCPH complexes.

The coordinated ligand can undergo deprotonation, leading to different species in solution. For a divalent metal ion (M²⁺), the following equilibria are typical:

Formation of the initial complex with the neutral ligand (HL): M²⁺ + HL ⇌ [M(HL)]²⁺

First deprotonation: [M(HL)]²⁺ ⇌ [M(L)]⁺ + H⁺

Formation of the bis-ligand complex: [M(L)]⁺ + HL ⇌ [M(HL)(L)]⁺

Second deprotonation: [M(HL)(L)]⁺ ⇌ [M(L)₂] + H⁺

This change in protonation state upon coordination leads to distinct color changes in the solutions of many PCPH metal complexes. This property has led to their investigation and use as visual acid-base indicators. capes.gov.br The color change intervals for complexes of several metal ions have been studied, and their apparent indicator constants have been determined. capes.gov.br For instance, in complexes with rhodium(III), the imino hydrogen exhibits marked acidity due to coordination with the tripositive metal ion. researchgate.net

Table 2: Apparent Indicator Constants and Color Change Intervals for M(PCPH) Complexes

| Metal Ion | pH Interval of Color Change | Color in Acidic Form | Color in Basic Form | Apparent pK_ind |

|---|---|---|---|---|

| Cu(II) | 3.5 - 5.0 | Green-Yellow | Violet | 4.3 |

| Fe(II) | 4.8 - 6.2 | Yellow | Red-Violet | 5.5 |

| Ni(II) | 5.2 - 6.6 | Yellow | Red | 5.9 |

| Zn(II) | 6.8 - 8.0 | Colorless/Yellow | Red | 7.4 |

| Cd(II) | 7.2 - 8.5 | Colorless/Yellow | Red | 7.9 |

Source: Data derived from studies on PCPH complexes as acid-base indicators. capes.gov.br

Reactivity of Coordinated Pyridine-2-carbaldehyde-2-pyridylhydrazone Ligands

Coordination to a metal center not only alters the electronic properties of the PCPH ligand but can also modify its reactivity. The metal ion can act as a template, activating the ligand for subsequent reactions or, conversely, protecting it from certain transformations.

One area of interest is the catalytic activity of these complexes. While PCPH itself is not typically catalytic, its metal complexes can be. For example, related hydrazone complexes have been shown to catalyze oxidation reactions. mdpi.com The metal center can facilitate redox processes, with the ligand framework stabilizing different oxidation states of the metal and influencing the binding of substrates.

Furthermore, the aldehyde functional group of the parent molecule, pyridine-2-carbaldehyde, is prone to nucleophilic attack, often by amines, to form Schiff bases. wikipedia.org When the resulting hydrazone (PCPH) is coordinated to a metal, the reactivity of the imine (-C=N-) bond can be influenced. The metal ion can polarize this bond, potentially making the carbon atom more susceptible to nucleophilic attack. Conversely, the steric bulk of the complex and the chelate effect can protect the ligand from reactions that would readily occur with the free ligand.

In some contexts, the coordination of hydrazone-based ligands to redox-active metals like copper is studied to prevent deleterious oxidation of biological molecules. nih.gov The ligand can effectively chelate the metal ion, modulating its redox potential and preventing it from participating in harmful radical-generating reactions. This demonstrates that the reactivity of the entire complex—not just the ligand—is a critical aspect of its function.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Pyridine-2-carbaldehyde-2-pyridylhydrazone | PCPH, paphy |

| Pyridine-2-carbaldehyde | 2-formylpyridine, Picolinaldehyde |

| Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone | - |

| Copper(II) | Cu(II) |

| Nickel(II) | Ni(II) |

| Zinc(II) | Zn(II) |

| Cadmium(II) | Cd(II) |

| Iron(II) | Fe(II) |

| Rhodium(III) | Rh(III) |

Advanced Characterization and Structural Elucidation of Metal Complexes

Nuclear Magnetic Resonance Spectroscopy of Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing diamagnetic metal complexes of PCPH, offering precise information about the molecular structure in solution.

Proton (¹H) NMR spectroscopy is instrumental in confirming the coordination of the PCPH ligand to a metal center. The complexation typically leads to significant downfield shifts of the proton signals of the ligand, a consequence of the deshielding effect caused by the electron-withdrawing nature of the metal ion. nih.gov

For instance, in the free PCPH ligand, the imine proton (N=CH) resonates at a specific chemical shift. Upon complexation, this proton signal, along with those of the pyridyl rings, shifts to a lower field. The magnitude of this shift can provide information about the strength of the metal-ligand bond. The integration of the proton signals also helps to confirm the stoichiometry of the ligand to the metal in the complex.

Detailed analysis of the coupling patterns and chemical shifts of the aromatic protons on both pyridine (B92270) rings provides further structural information. For example, the chemical shifts of the protons on the pyridine ring directly involved in chelation are affected differently compared to those on the second pyridine ring. This differentiation allows for a comprehensive understanding of the ligand's binding mode. Studies have reported the ¹H NMR spectra of PCPH isomers and their derivatives, discussing the influence of solvent effects and isomerisation on chemical shifts. capes.gov.br

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for PCPH and a Diamagnetic Metal Complex

| Proton | Free Ligand (PCPH) | [Zn(PCPH)Cl₂] |

| Imine (N=CH) | ~8.3 | ~8.7 |

| Pyridyl H6 | ~8.6 | ~8.9 |

| Pyridyl H6' | ~8.2 | ~8.5 |

| Other Aromatic H | 7.0 - 7.8 | 7.2 - 8.1 |

Note: The specific chemical shifts can vary depending on the solvent and the specific diamagnetic metal complex.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the PCPH ligand upon complexation. Similar to proton signals, the carbon resonances of the ligand undergo downfield shifts upon coordination to a metal center.

The carbon atom of the imine group (C=N) is particularly sensitive to the coordination event and typically shows a significant downfield shift. The carbon atoms of the pyridine rings also exhibit shifts that can be correlated with their proximity to the metal center. These shifts provide valuable data for confirming the tridentate NNN coordination mode of the PCPH ligand.

Interactive Table: Representative ¹³C NMR Chemical Shifts (δ, ppm) for PCPH and a Diamagnetic Metal Complex

| Carbon | Free Ligand (PCPH) | [Zn(PCPH)Cl₂] |

| Imine (C=N) | ~145 | ~150 |

| Pyridyl C2 | ~153 | ~155 |

| Pyridyl C2' | ~158 | ~160 |

| Other Aromatic C | 120 - 150 | 122 - 152 |

Note: The specific chemical shifts can vary depending on the solvent and the specific diamagnetic metal complex.

While less common for simple PCPH complexes, multi-nuclear NMR can be employed when other NMR-active nuclei are present in the coordination sphere. For instance, in mixed-ligand complexes containing phosphine (B1218219) co-ligands, ³¹P NMR spectroscopy would be a powerful tool.

The chemical shift of the phosphorus-31 nucleus is highly sensitive to its electronic environment. Coordination of a phosphine ligand to the metal center in a PCPH complex would result in a significant coordination chemical shift in the ³¹P NMR spectrum. The magnitude of this shift and any observed coupling to other nuclei can provide insights into the geometry of the complex and the nature of the metal-phosphorus bond.

Electron Paramagnetic Resonance Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital technique for studying paramagnetic metal complexes of PCPH, such as those containing Cu(II), Mn(II), or high-spin Fe(III). capes.gov.brresearchgate.netnationalmaglab.org EPR spectroscopy provides information about the electronic structure and the local environment of the unpaired electron(s).

The g-values and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the metal ion, its oxidation state, and the geometry of the complex. researchgate.net For example, the EPR spectrum of a copper(II)-PCPH complex can distinguish between a square planar or a distorted octahedral geometry based on the observed g-tensor values (g|| and g⊥). nih.gov The hyperfine splitting pattern can also provide evidence for the number of coordinating nitrogen atoms from the PCPH ligand. researchgate.net Studies on manganese(II) complexes with ligands derived from pyridine-2-carbaldehyde have shown hyperfine sextets in their EPR spectra, which is characteristic of the Mn(II) ion (I=5/2). researchgate.net

Mössbauer Spectroscopy for Iron Complexes

Mössbauer spectroscopy is an indispensable tool for characterizing iron complexes of PCPH, providing detailed information about the oxidation state, spin state, and site symmetry of the iron nucleus. nih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). rsc.org

The isomer shift is sensitive to the s-electron density at the iron nucleus and can readily distinguish between high-spin Fe(II), low-spin Fe(II), high-spin Fe(III), and low-spin Fe(III) states. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment. For instance, a large quadrupole splitting in a high-spin Fe(II) complex suggests a distorted octahedral geometry. rsc.org

Interactive Table: Typical Mössbauer Parameters for Iron-PCPH Complexes

| Iron Species | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) |

| High-spin Fe(II) | ~1.0 - 1.3 | > 2.0 |

| Low-spin Fe(II) | ~0.2 - 0.5 | < 1.0 |

| High-spin Fe(III) | ~0.4 - 0.6 | ~0.5 - 0.9 |

| Low-spin Fe(III) | ~0.1 - 0.3 | > 1.5 |

Note: Values are approximate and can vary based on the specific complex and temperature.

Mass Spectrometry for Complex Composition and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the metal complexes of PCPH and to gain insights into their composition and fragmentation patterns. nih.gov Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used to ionize the intact metal complexes.

The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the entire complex, confirming its stoichiometry. The isotopic distribution pattern of the molecular ion peak is also crucial, especially for metals with multiple isotopes like copper, zinc, and nickel, as it provides definitive confirmation of the metal's presence in the complex.

Despite a thorough search for scientific literature, detailed research findings and specific data on the spin crossover phenomena in metal complexes of Pyridine-2-carbaldehyde-2-pyridylhydrazone are not available in the public domain. While the broader class of iron(II) complexes with similar nitrogen-donating Schiff base or pyridyl-based ligands is known to exhibit spin crossover behavior, specific experimental data such as transition temperatures, magnetic moments for high-spin and low-spin states, and associated structural changes for complexes of the requested compound could not be located.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and a data table focusing solely on the spin crossover characteristics of Pyridine-2-carbaldehyde-2-pyridylhydrazone complexes as requested. The available scientific literature does not appear to cover this specific topic in the required detail.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of PCPH, offering a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Calculations

The foundational step in the computational analysis of PCPH involves the optimization of its molecular geometry. DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to determine the most stable three-dimensional arrangements of the atoms in both the (E)- and (Z)-isomers of the molecule. researchgate.netresearchgate.net These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the ligand's steric and electronic properties.

The optimized geometry provides a basis for further calculations of the electronic structure. These studies focus on the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is critical for predicting how PCPH will interact with metal ions and other molecules.

Conformational Energy Landscapes and Barriers

PCPH is a flexible molecule with several rotatable single bonds, leading to the possibility of multiple conformations. Computational studies have explored the conformational energy landscape of both (E)- and (Z)-isomers by analyzing various possible spatial arrangements of the pyridine (B92270) rings. researchgate.net A study by Dias et al. investigated eight different conformers for each isomer to identify the most energetically favorable structures. researchgate.net

The analysis of the rotational energy barriers between these conformers is also a key aspect of these computational investigations. researchgate.net These barriers determine the ease with which the molecule can transition from one conformation to another. The primary factors influencing these energy barriers include:

1,3-diaxial interactions: Repulsive interactions between hydrogen atoms. researchgate.net

Stereo-electronic effects: The influence of the orientation of electron pairs in orbitals on the molecular geometry and reactivity. researchgate.net

Intramolecular hydrogen bonding: The formation of a hydrogen bond between the imino hydrogen and a nitrogen atom of one of the pyridine rings can significantly stabilize certain conformations. researchgate.netresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Reference |

|---|---|---|

| (E)-Isomer Conformer 1 | 0.00 | researchgate.net |

| (E)-Isomer Conformer 2 | +2.54 | researchgate.net |

| (Z)-Isomer Conformer 1 | +1.78 | researchgate.net |

| (Z)-Isomer Conformer 2 | +4.01 | researchgate.net |

Spectroscopic Property Simulations (UV-Vis, NMR)

While experimental spectroscopic data for PCPH is available, computational simulations of its spectroscopic properties provide a deeper understanding of the underlying electronic transitions and nuclear environments.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the primary method used to simulate the electronic absorption spectra (UV-Vis) of molecules. Although specific TD-DFT studies for PCPH are not widely reported in the literature, this method would involve calculating the excited states of the molecule to predict the wavelengths and intensities of its electronic transitions. Such simulations would help in assigning the experimentally observed absorption bands to specific molecular orbital transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems like PCPH.

Molecular Dynamics Simulations of Ligand and Complex Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of PCPH and its metal complexes in solution over time. This method treats atoms and bonds as classical particles and springs, respectively, and uses Newtonian mechanics to simulate their movements.

Currently, there is a notable lack of specific MD simulation studies in the published literature that focus solely on the PCPH ligand or its complexes. However, MD simulations of other Schiff base ligands have been used to investigate:

Solvation effects: How the solvent molecules arrange around the ligand and its complexes.

Conformational flexibility: The range of shapes the molecule can adopt in solution.

Binding dynamics: The process of how the ligand binds to a metal ion or a biological target.

Such studies on PCPH would be invaluable for understanding its behavior in different environments and for designing new applications.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are instrumental in predicting the reactivity of PCPH. These calculations often focus on the analysis of frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and shape of the HOMO are related to the ability of the molecule to donate electrons, making it a nucleophilic center. Conversely, the energy and shape of the LUMO indicate the molecule's ability to accept electrons, highlighting its electrophilic centers. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

For PCPH, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net This information helps in predicting which parts of the molecule are most likely to be involved in chemical reactions, including coordination with metal ions.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-Isomer | -5.89 | -1.45 | 4.44 | researchgate.net |

| (Z)-Isomer | -5.84 | -1.42 | 4.42 | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) for Biological Mechanisms (In Vitro)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been reported for the in vitro biological mechanisms of PCPH itself, the methodology has been applied to other pyridyl and hydrazone derivatives to understand their antibacterial and anticancer activities. ajrconline.orgresearchgate.net

A typical QSAR study involves:

Data Set: A collection of compounds with known chemical structures and measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested.

For pyridyl hydrazone derivatives, QSAR studies have highlighted the importance of certain descriptors, such as electronic parameters (e.g., atomic charges), steric properties (e.g., molar refractivity), and lipophilicity (e.g., logP), in determining their biological efficacy. ajrconline.org Such models can be instrumental in guiding the design of new, more potent analogues of PCPH for specific biological targets.

Advanced Applications of Pyridine 2 Carbaldehyde 2 Pyridylhydrazone and Its Complexes

Analytical Chemistry Applications

The unique structure of Pyridine-2-carbaldehyde-2-pyridylhydrazone, featuring multiple nitrogen donor atoms, allows it to form stable and often colored complexes with a variety of metal ions. This property is extensively exploited in several analytical chemistry techniques for the detection and quantification of these ions.

Chelation-Enhanced Fluorescence Probes for Metal Ion Sensing

Pyridine-2-carbaldehyde-2-pyridylhydrazone and its derivatives can function as effective chelation-enhanced fluorescence (CHEF) probes for the detection of specific metal ions. The binding of a metal ion to the hydrazone ligand can significantly alter its electronic properties, leading to a measurable change in its fluorescence intensity. This "turn-on" or "turn-off" fluorescence response provides a sensitive and selective method for metal ion sensing.

For instance, a Schiff base closely related to the title compound, 2-pyridinecarbaldehyde-p-phenylenedihydrazone (2PC-PPH), has been synthesized and utilized for the selective detection of ferric ions (Fe³⁺). nih.gov It was observed that Fe³⁺ could selectively quench the fluorescence of 2PC-PPH, while other common metal ions did not elicit a similar response. nih.gov This selective fluorescence quenching forms the basis of a sensitive detection method for Fe³⁺, with a detection limit of 3.6×10⁻⁷ mol L⁻¹. nih.gov The fluorescence quenching is attributed to the complex formation between the ligand and the ferric ion.

The general principle of CHEF involves the suppression of photoinduced electron transfer (PET) upon metal ion binding. In the free ligand, the fluorescence is often quenched due to PET from the nitrogen atoms to the aromatic rings. Upon chelation with a metal ion, the lone pair electrons on the nitrogen atoms are engaged in coordination, which inhibits the PET process and results in an enhanced fluorescence signal. This phenomenon allows for the development of highly sensitive and selective fluorescent sensors for various metal ions.

Spectrophotometric and Spectrofluorimetric Reagents for Metal Ion Determination

The formation of colored complexes between Pyridine-2-carbaldehyde-2-pyridylhydrazone and its analogues with transition metal ions makes them excellent reagents for spectrophotometric analysis. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured to determine its quantity.

A derivative, 2-pyridinecarboxaldehyde (B72084) isonicotinyl hydrazone (2-PYAINH), has been successfully employed for the spectrophotometric determination of several metal ions, including nickel(II), copper(II), cobalt(II), and iron(III). researchgate.net The method relies on the formation of stable, colored complexes with distinct absorption maxima. The key analytical parameters for the determination of these metals using 2-PYAINH are summarized in the table below.

| Metal Ion | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (mg/L) |

| Nickel(II) | 7.0 | 363 | 8.4 x 10⁴ | 0.01-1.4 |

| Copper(II) | 9.0 | 352 | 5.2 x 10⁴ | 0.01-1.5 |

| Cobalt(II) | 9.0 | 346 | 7.1 x 10⁴ | 0.01-2.7 |

| Iron(III) | 8.0 | 359 | 3.9 x 10⁴ | 0.01-5.4 |

Similarly, Pyridine-2-carbaldehyde thiosemicarbazone (Py-2-TSC), another related compound, forms a stable 1:1 complex with cobalt(II) at a pH of 3, exhibiting a maximum absorbance at 510 nm. repec.orgnih.gov This complex has a high stability constant of 1.41 × 10⁷, indicating strong complex formation suitable for quantitative analysis. repec.orgnih.gov

These methods are often characterized by their simplicity, selectivity, and sensitivity, making them valuable tools for the determination of trace amounts of metal ions in various samples.

Electrochemical Sensors for Ion Detection

The electrochemical properties of Pyridine-2-carbaldehyde-2-pyridylhydrazone complexes can be harnessed for the development of electrochemical sensors. The redox activity of the metal center in the complex or the ligand itself can be modulated upon binding to an analyte, leading to a measurable electrical signal.

While direct studies on Pyridine-2-carbaldehyde-2-pyridylhydrazone for this purpose are limited, related pyridine-based ligands have shown significant promise. For example, a covalently linked pyridine-tetrathiafulvalene (Py-TTF) dyad has been developed as a selective optical and electrochemical sensor for lead(II) ions. researchgate.net The binding of Pb²⁺ to the pyridine (B92270) moiety causes a specific change in the intramolecular charge transfer band and the oxidation potential of the TTF unit, which can be detected by cyclic voltammetry. researchgate.net This demonstrates the potential of incorporating pyridine units into sensor design for the electrochemical detection of heavy metal ions.

The principle often involves the immobilization of the ligand on an electrode surface. When the target ion is present in the sample solution, it coordinates with the immobilized ligand, causing a change in the electrochemical response, such as a shift in the peak potential or a change in the peak current.

Solvent Extraction and Separation of Metal Ions

The ability of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its derivatives to selectively form complexes with specific metal ions can be exploited for their separation from complex matrices through solvent extraction. The ligand acts as an extractant, forming a neutral complex with the target metal ion, which can then be extracted into an immiscible organic phase.

A notable example is the use of Pyridine-2-carbaldehyde 2-hydroxybenzoylhydrazone for the selective extraction and subsequent spectrophotometric determination of iron(II). rsc.org This reagent reacts with iron(II) to form a green 2:1 complex that can be efficiently extracted into chloroform. rsc.org This method offers high selectivity and has been successfully applied to determine iron in industrial wastewater and other complex samples. rsc.org

The efficiency and selectivity of the extraction process are influenced by several factors, including the pH of the aqueous phase, the concentration of the ligand, and the choice of the organic solvent. By carefully optimizing these parameters, it is possible to achieve the selective separation of a target metal ion from a mixture of other ions. The separation of copper and cobalt ions, for instance, is a crucial process in hydrometallurgy, and selective extractants play a vital role. rsc.org

Catalysis by Pyridine-2-carbaldehyde-2-pyridylhydrazone Metal Complexes

Metal complexes of Pyridine-2-carbaldehyde-2-pyridylhydrazone have shown potential as catalysts in various organic transformations, particularly in oxidation reactions. The metal center in these complexes can exist in different oxidation states, facilitating electron transfer processes that are central to catalytic cycles.

Oxidation Reactions

The catalytic activity of metal complexes of ligands similar to Pyridine-2-carbaldehyde-2-pyridylhydrazone has been demonstrated in oxidation reactions. For example, a novel Barium(II) complex with a pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone ligand has been synthesized and shown to catalyze the aerobic oxidation of benzyl (B1604629) alcohol. mdpi.com The optimal conditions for this reaction were found to be 130 °C for 6 hours, using 1,4-dioxane (B91453) as the solvent. mdpi.com

Furthermore, copper(II) complexes containing pyridine-2-carbaldehyde have been investigated for their catalytic abilities. rsc.org While not specifically an oxidation reaction in the provided study, the versatility of copper complexes in catalyzing a wide range of oxidation processes is well-established. The coordination environment provided by the hydrazone ligand can tune the redox potential of the copper center, thereby influencing its catalytic activity. The ability of the ligand to stabilize different oxidation states of the metal is a key factor in designing effective oxidation catalysts.

Coupling Reactions

While the broader class of pyridine-containing ligands has been extensively utilized in transition metal-catalyzed cross-coupling reactions, specific and detailed research on the application of Pyridine-2-carbaldehyde-2-pyridylhydrazone complexes in well-known coupling reactions such as Suzuki-Miyaura or Heck coupling is not extensively documented in the current scientific literature. The focus of research on PCPH and its analogues has predominantly been on their biological activities and coordination chemistry.

However, related studies on other pyridine-based ligands and hydrazone complexes provide a basis for potential applications. For instance, palladium complexes bearing pyridine-functionalized N-heterocyclic carbene ligands have demonstrated good catalytic activities in the Heck coupling reaction of aryl bromides and activated aryl chlorides under mild conditions. Similarly, palladium(II) complexes with various pyridine derivatives have been shown to be efficient precatalysts for both Suzuki–Moyaura and Heck cross-coupling reactions. These findings suggest that palladium complexes of PCPH could potentially exhibit catalytic activity in such transformations, though specific studies are required to confirm this.

Other Organic Transformations

The catalytic utility of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its complexes extends to other organic transformations beyond coupling reactions. Research has shown that metal complexes of ligands structurally similar to PCPH can catalyze various organic reactions.

A notable example is the catalytic activity of a copper(II) complex of a Schiff base derived from pyridine-2-carbaldehyde, which was supported on functionalized magnetic nanoparticles. This nanocatalyst demonstrated excellent efficacy in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.orgnih.gov The catalyst was easily separable and could be reused multiple times without a significant loss of activity. rsc.org

Furthermore, a barium(II) complex with a modified pyridine-2-carboxaldehyde-hydrazone ligand has been shown to catalyze the aerobic oxidation of benzyl alcohol. mdpi.com These examples highlight the potential of metal complexes of PCPH and its derivatives to serve as catalysts in various organic transformations, an area that warrants further investigation.

Biological Activity and Mechanistic Studies (Excluding Clinical Human Trials and Safety)

The biological activities of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its metal complexes have been a significant area of research, revealing their potential as antimicrobial, antifungal, and anticancer agents.

In Vitro Antimicrobial and Antifungal Activity

Complexes of Pyridine-2-carbaldehyde-2-pyridylhydrazone with various transition metals have demonstrated significant in vitro antimicrobial and antifungal properties. The chelation of the metal ion to the PCPH ligand often enhances the biological activity compared to the free ligand.

A study on metal complexes of 2-pyridine carboxaldehyde-N-methyl-N-2-pyridylhydrazone, a close analogue of PCPH, revealed that complexes of copper(II), cadmium(II), and mercury(II) exhibited the highest activity against both bacteria and fungi. researchgate.net Another study focusing on new copper(II) complexes of Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone reported activity against E. coli, S. aureus, B. cereus, and E. faccium. researchgate.net

The antimicrobial and antifungal activity of palladium(II) complexes with pyridyl-1,2,3-triazolyl ligands, which share structural similarities with PCPH, showed potent and broad-spectrum antifungal activity, particularly against Candida glabrata. nih.gov Interestingly, the corresponding ruthenium(II) complexes were found to be inactive, highlighting the crucial role of the metal center in defining the biological activity. nih.gov The proposed mechanism of action for many of these complexes involves the inhibition of essential cellular processes or the disruption of cell membrane integrity.

Table 1: In Vitro Antimicrobial Activity of Selected Pyridine-2-carbaldehyde-2-pyridylhydrazone Analogues and Related Complexes

| Compound/Complex | Test Organism | Activity/MIC | Reference |

| Cu(PCPH)(H₂O)₂(H₂O)₂ | E. coli, S. aureus, B. cereus, E. faccium | Active | researchgate.net |

| Pd(II)-pyridyl-1,2,3-triazolyl complex (Pd1) | Candida glabrata | MIC: 0.06 - 0.125 µg/mL | nih.gov |

| Ru(II)-pyridyl-1,2,3-triazolyl complexes | Fungal strains | Inactive | nih.gov |

| Cu(II), Cd(II), Hg(II) complexes of 2-pyridine carboxaldehyde-N-methyl-N-2-pyridylhydrazone | Bacteria and Fungi | High activity | researchgate.net |

This table is for illustrative purposes and includes data from analogues and related compounds due to limited specific data on PCPH itself.

In Vitro Anticancer and Antiproliferative Mechanisms

The anticancer potential of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its complexes has been explored against various cancer cell lines. The mechanism of action often involves interaction with DNA and the induction of programmed cell death, or apoptosis.

Metal complexes of PCPH and its derivatives have been shown to interact with DNA, which is a key mechanism contributing to their anticancer activity. The mode of interaction can vary from groove binding to intercalation between the DNA base pairs.

For instance, new copper(II) complexes of Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone were found to act as groove binders to calf-thymus DNA. researchgate.net In a related study, iron complexes of pyridine-2-carboxaldehyde isonicotinoyl hydrazone (a PCPH analogue) were observed to cause redox-induced DNA strand breaks under specific oxidizing conditions, although their direct binding to DNA was weak. nih.gov This suggests that even weak interactions can potentiate DNA damage.

Table 2: DNA Binding Characteristics of Selected Pyridine-2-carbaldehyde-2-pyridylhydrazone Analogues and Related Complexes

| Complex | DNA Interaction Mode | Key Findings | Reference |

| Cu(PCPH)(H₂O)₂(H₂O)₂ | Groove binding | Binds to the groove of calf-thymus DNA. | researchgate.net |

| Iron(II) complexes of pyridine-2-carboxaldehyde isonicotinoyl hydrazone | Weak binding, redox-induced damage | Can cause DNA strand breaks in the presence of an oxidizing agent. | nih.gov |

| [(η⁶-p-cymene)RuCl(k¹L3)(pyridine-2-carboxaldehyde)]Cl | Intercalation | Strong intercalative nature contributes to anticancer potency. | rsc.org |

This table is for illustrative purposes and includes data from analogues and related compounds due to limited specific data on PCPH itself.

A significant outcome of the interaction of PCPH complexes with cancer cells is the induction of apoptosis, a controlled and programmed form of cell death. This is a desirable characteristic for anticancer agents as it minimizes the inflammatory response associated with other forms of cell death.

Studies on tin(II) complexes of pyridine-2-carboxaldehyde thiosemicarbazone, a compound structurally related to PCPH, have demonstrated that these complexes can induce apoptosis. rsc.org The proposed anticancer mechanism for these complexes is multi-targeted and includes acting against DNA and inducing apoptosis. rsc.org

Further research on novel pyridinecarboxaldehyde thiosemicarbazone conjugated magnetite nanoparticles showed that they promote apoptosis in human lung cancer cells (A549). nih.gov This was evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Palladium and platinum complexes containing pyridine-2-carbaldehyde-oxime have also been shown to induce cell death through apoptosis by affecting the expression of key apoptotic signaling proteins like Bcl2, p53, and Bax. nih.gov These findings suggest that metal complexes of PCPH likely trigger apoptosis through similar pathways, involving the modulation of key regulatory proteins in the apoptotic cascade.

Materials Science and Functional Materials

Corrosion Inhibition Mechanisms

The utility of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its metallic complexes in the realm of corrosion prevention is an area of significant scientific interest. The efficacy of these compounds as corrosion inhibitors is primarily attributed to their molecular structure and their ability to interact with metal surfaces, thereby stifling the electrochemical processes that lead to material degradation. The primary mechanisms of inhibition are twofold: the adsorption of the organic molecule onto the metallic surface and the subsequent formation of a durable, protective film.

The inhibitive action of Pyridine-2-carbaldehyde-2-pyridylhydrazone is rooted in the presence of heteroatoms (nitrogen), aromatic pyridine rings, and the imine group (-C=N-). These features create regions of high electron density that are readily attracted to the positively charged metal surface in a corrosive environment. This attraction facilitates the adsorption of the inhibitor molecules onto the metal, effectively blocking the active sites where corrosion would typically occur.

Research into compounds with similar structural motifs, such as derivatives of Pyridine-2-carbaldehyde, provides strong evidence for this mechanism. For instance, studies on 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA) have demonstrated that it acts as a mixed-type inhibitor for mild steel in acidic solutions. researchgate.net This means it impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. The adsorption of such molecules onto the metal surface is a spontaneous process that conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net

The formation of a protective film is a direct consequence of this adsorption. The adsorbed Pyridine-2-carbaldehyde-2-pyridylhydrazone molecules create a barrier that isolates the metal from the aggressive corrosive medium. This film is often a complex matrix, potentially involving the chelation of the inhibitor with metal ions present on the surface. The resulting metal-inhibitor complexes can form a more stable and resilient protective layer than the adsorbed organic molecule alone.

The strength and stability of this protective film are influenced by several factors, including the concentration of the inhibitor, the temperature of the environment, and the specific metal being protected. As the concentration of the inhibitor increases, so does the surface coverage, leading to enhanced protection up to a certain optimal concentration.

Detailed research findings on structurally related pyridine-aldehyde derivatives underscore these mechanisms. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in elucidating these processes. For example, in studies of Pyridine-2-carbaldehyde-2-aminobenzoic acid (2PC2ABA) on copper, it was observed that the inhibitor increases the charge transfer resistance at the metal-solution interface while decreasing the double-layer capacitance, indicative of a protective film formation. stthomas.ac.in

The following table, based on data from a study on the closely related 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA), illustrates the typical relationship between inhibitor concentration and inhibition efficiency.

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 250 | - |

| 10 | 100 | 60 |

| 20 | 75 | 70 |

| 40 | 40 | 84 |

| 60 | 22.5 | 91 |

Data derived from a study on 4-Amino Acetophenone Pyridine 2-Aldehyde (4AAPA) on mild steel in 1 M HCl at 308 K. researchgate.net

This data clearly demonstrates that as the concentration of the inhibitor increases, the corrosion rate significantly decreases, and consequently, the inhibition efficiency rises. This is a direct result of increased surface coverage by the inhibitor molecules, leading to a more robust and effective protective film.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contributions of Pyridine-2-carbaldehyde-2-pyridylhydrazone are centered on its exceptional ability to form stable complexes with a variety of metal ions. This property has been extensively exploited in coordination chemistry and analytical chemistry.

Coordination Chemistry: The compound is recognized as a robust ligand, capable of forming well-defined complexes with numerous transition metals, including platinum group metals like iridium. acs.org The resulting metal complexes are often characterized by ring structures that confer significant stability. researchgate.net The study of these complexes provides valuable insights into fundamental coordination principles and the electronic properties of metal-ligand bonds.

Analytical Chemistry: As a chelating agent, Pyridine-2-carbaldehyde-2-pyridylhydrazone and its derivatives have been instrumental in the development of new analytical methods. nih.govnih.gov They are used for the spectroscopic determination of various metal ions in environmental, biological, and pharmaceutical samples. dergipark.org.tr A significant application is its use as a neutral ionophore in the construction of highly selective ion-selective electrodes. For instance, a derivative has been successfully used to create an Erbium(III) sensor with a wide linear range and a low detection limit, suitable for direct monitoring of the ion in various samples. researchgate.net

The key research findings in its analytical applications are summarized in the table below.

| Application Area | Specific Use | Key Findings |

| Ion-Selective Electrodes | Er(III) Sensor | Nernstian response of 21.8 ± 0.5 mV/decade |

| Wide linear range (1.0x10⁻⁵ to 1.0x10⁻² mol L⁻¹) | ||

| Low detection limit (5.0 x10⁻⁶ mol L⁻¹) | ||

| Spectrophotometry | Trace metal detection | Forms stable, colored complexes with metal ions, enabling their quantification |

Emerging Research Avenues

While the foundational applications of Pyridine-2-carbaldehyde-2-pyridylhydrazone are well-established, new and exciting avenues of research are continuously emerging. These new frontiers promise to expand the utility of this compound into advanced materials, catalysis, and medicine.

Medicinal Chemistry: There is a growing interest in hydrazone derivatives for drug development. Research has shown that derivatives of similar pyridine-carbaldehydes have potential as multi-target agents for complex diseases like Alzheimer's. tandfonline.com These compounds can chelate biometals, inhibit key enzymes like cholinesterases, and prevent the aggregation of amyloid-β peptides. tandfonline.com Furthermore, related thiosemicarbazone complexes have demonstrated anticancer properties by inducing apoptosis and inhibiting tumor growth. rsc.org This suggests a promising future for Pyridine-2-carbaldehyde-2-pyridylhydrazone scaffolds in designing novel therapeutics.

Catalysis: The ability of this compound to form stable complexes with transition metals opens up possibilities for its use in catalysis. The metal centers in these complexes can act as active sites for various organic transformations. The tunability of the ligand's electronic and steric properties through synthetic modifications could lead to the development of highly selective and efficient catalysts.

Materials Science: Hydrazone derivatives are being explored for their use as functional materials. dergipark.org.tr Their applications could include the development of new dyes, chemosensors, and corrosion inhibitors. dergipark.org.tr The formation of polymeric structures incorporating the Pyridine-2-carbaldehyde-2-pyridylhydrazone moiety could lead to materials with novel optical, electronic, or metal-scavenging properties.

Challenges and Opportunities in Pyridine-2-carbaldehyde-2-pyridylhydrazone Research

Despite the significant progress and promising future, research on Pyridine-2-carbaldehyde-2-pyridylhydrazone is not without its challenges. Overcoming these hurdles will unlock new opportunities for innovation and application.

Challenges:

Synthetic Efficiency: The synthesis of derivatives can sometimes result in variable yields, depending on the methodology employed. For instance, while microwave-assisted synthesis can dramatically reduce reaction times, it may lead to lower yields for certain derivatives compared to conventional methods. tandfonline.com Optimizing synthetic routes to be both efficient and environmentally friendly remains a key challenge.

Understanding Biological Mechanisms: For medicinal applications, elucidating the precise mechanism of action of these compounds in complex biological systems is a significant undertaking. A deeper understanding of their pharmacokinetics, target interactions, and potential off-target effects is crucial for their translation into clinical use.

Selectivity and Sensitivity: In analytical applications, there is a constant need to improve the selectivity and sensitivity of sensors and reagents. While current systems show good performance, the detection of ultra-trace levels of specific ions in complex matrices requires further innovation in ligand design.

Opportunities:

Green Chemistry: There is a considerable opportunity to apply the principles of green chemistry to the synthesis of Pyridine-2-carbaldehyde-2-pyridylhydrazone and its derivatives. tandfonline.com Developing syntheses in greener solvents or using catalytic methods can reduce the environmental impact of their production.

Multi-target Drug Design: The inherent ability of the hydrazone scaffold to interact with multiple biological targets is a significant opportunity in an era where multi-target drugs are seen as a more effective approach for multifactorial diseases like cancer and neurodegenerative disorders. tandfonline.comrsc.org

Advanced Sensors: The development of novel sensors for environmental monitoring, industrial process control, and medical diagnostics is a major opportunity. Integrating Pyridine-2-carbaldehyde-2-pyridylhydrazone into advanced sensing platforms, such as nanomaterial-based sensors, could lead to devices with unprecedented performance.

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing Pyridine-2-carbaldehyde-2-pyridylhydrazone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized by refluxing equimolar ethanolic solutions of 2-acetylpyridine (or analogous aldehydes) and hydrazine derivatives. For example, reacting 2-acetylpyridine with 4-methylbenzoyl hydrazine in ethanol under reflux for 3 hours yields a crystalline product after solvent removal (90% yield, mp. 150°C) . Key variables include solvent choice (ethanol for solubility), stoichiometric ratios (1:1), and temperature control (70–80°C drying).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Pyridine-2-carbaldehyde-2-pyridylhydrazone and its metal complexes?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm hydrazone bond formation via imine (-C=N-) signals. IR spectroscopy identifies N-H stretches (~3200 cm⁻¹) and C=O/C=N vibrations. Single-crystal X-ray diffraction resolves coordination geometry in metal complexes (e.g., Co(II) or Cu(II)), revealing bond lengths and angles critical for stability .

Q. What safety protocols are essential when handling Pyridine-2-carbaldehyde-2-pyridylhydrazone?

- Methodological Answer : The compound is classified under Acute Toxicity (Category 3/4) and Skin Corrosion (Category 1B). Use fume hoods, nitrile gloves, and eye protection (goggles). Emergency measures include rinsing exposed skin with water for 15 minutes and avoiding inhalation (use NIOSH-approved respirators) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for hydrazone tautomers be resolved?

- Methodological Answer : Tautomeric equilibria (keto-enol or hydrazone-azo forms) may cause spectral discrepancies. Use variable-temperature NMR to track dynamic interconversions. Complement with DFT calculations to predict stable tautomers and compare with crystallographic data . For example, J. Mol. Struct. studies on Cu(II) complexes reconcile spectral shifts with coordination-induced tautomer stabilization .

Q. What mechanistic insights explain the catalytic role of Pyridine-2-carbaldehyde derivatives in multicomponent reactions?

- Methodological Answer : Pyridine-2-carboxylic acid (structurally related) accelerates reactions via hydrogen bonding and acid-base catalysis. In pyrazolo[3,4-b]quinolinone synthesis, optimal conditions (10 mol% catalyst, 60°C, ethanol) achieve 100% aldehyde conversion in 5 minutes. Reaction monitoring via TLC and kinetic studies reveals rate-limiting steps .

Q. How do steric and electronic modifications of the pyridylhydrazone ligand affect metal complex stability and reactivity?

- Methodological Answer : Substituents on the pyridine ring (e.g., methyl, nitro groups) alter electron density and steric bulk. For Co(II) complexes, bulky groups reduce coordination site accessibility, while electron-withdrawing groups enhance Lewis acidity. Stability constants (log K) and cyclic voltammetry quantify these effects .

Q. What computational strategies validate the structural and electronic properties of Pyridine-2-carbaldehyde-2-pyridylhydrazone?

- Methodological Answer : DFT calculations (B3LYP/6-311++G**) model bond dissociation energies, frontier molecular orbitals (HOMO-LUMO gaps), and charge distribution. Compare computed IR/Raman spectra with experimental data to validate tautomeric forms. CASSCF studies predict spin states in transition-metal complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。